Ethylene glycol-d6

Catalog No.
S755259
CAS No.
15054-86-1
M.F
C2H6O2
M. Wt
68.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol-d6

CAS Number

15054-86-1

Product Name

Ethylene glycol-d6

IUPAC Name

1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane

Molecular Formula

C2H6O2

Molecular Weight

68.1 g/mol

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D

InChI Key

LYCAIKOWRPUZTN-UFSLNRCZSA-N

SMILES

C(CO)O

Canonical SMILES

C(CO)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])O[2H]

Isotopic Labeling:

The key feature of (1,1,2,2-2H4)Ethane-1,2-(2H2)diol is the presence of four deuterium atoms (²H) replacing the usual hydrogen atoms (¹H) in the molecule. This isotopic substitution offers several advantages in research:

  • NMR Spectroscopy: Deuterium has a different spin state than hydrogen, making it invisible in certain types of Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to selectively observe the signals from other atoms in the molecule, leading to clearer and more interpretable spectra .
  • Mechanistic Studies: By strategically replacing specific hydrogen atoms with deuterium, scientists can track the movement and behavior of individual atoms within a molecule during a reaction. This information helps elucidate reaction mechanisms and understand the underlying chemical processes .

Biological and Pharmaceutical Research:

Tetradeuterated ethylene glycol finds applications in various biological and pharmaceutical research areas due to its unique properties:

  • Reduced Metabolic Activity: Replacing hydrogen with deuterium can slow down the metabolism of a molecule in the body. This property makes tetradeuterated ethylene glycol a valuable tool for studying metabolic pathways and designing drugs with longer half-lives .
  • Reduced Toxicity: In some cases, deuterium substitution can reduce the toxicity of a molecule. This makes tetradeuterated ethylene glycol a potentially safer alternative to traditional ethylene glycol in certain applications, such as studying drug delivery or developing antifreeze solutions with lower environmental impact .

Material Science Applications:

The unique properties of tetradeuterated ethylene glycol can also be exploited in material science research:

  • Studying Polymer Dynamics: Deuterium labeling can be used to probe the dynamics and interactions within complex materials like polymers. This information helps scientists understand the behavior of materials under different conditions and develop new materials with desired properties .
  • Neutron Scattering Studies: Deuterium has a large scattering cross-section for neutrons, making tetradeuterated ethylene glycol a valuable tool for studying materials using neutron scattering techniques. This allows researchers to investigate the structure and properties of materials at the atomic level .

Ethylene glycol-d6 is a deuterated form of ethylene glycol, where six hydrogen atoms are replaced by deuterium isotopes. Its chemical formula is C2D6O2C_2D_6O_2, and it is primarily used in research and industrial applications. Ethylene glycol-d6 is a colorless, odorless liquid that exhibits properties similar to its non-deuterated counterpart, such as being hygroscopic and having a high boiling point. Its unique isotopic composition makes it valuable in various scientific studies, particularly in nuclear magnetic resonance spectroscopy and other analytical techniques where isotopic labeling is beneficial.

Similar to those of regular ethylene glycol. Key reactions include:

  • Formation of Acetals: Ethylene glycol-d6 can react with carbonyl compounds (aldehydes or ketones) to form 1,3-dioxolanes when treated with an acid catalyst. This reaction is useful for protecting carbonyl groups in organic synthesis.
  • Esterification: It can react with acyl chlorides or anhydrides to produce di-esters, which are important in polymer chemistry.
  • Hydration Reactions: Ethylene oxide can be hydrated to form ethylene glycol-d6 under acidic conditions, similar to the hydration of ethylene oxide to produce regular ethylene glycol .

Ethylene glycol-d6 can be synthesized through several methods:

  • Hydration of Deuterated Ethylene Oxide: The most common method involves the catalytic hydration of deuterated ethylene oxide under controlled conditions. This process typically requires an acidic catalyst and can be performed at elevated temperatures and pressures.
  • Reduction of Deuterated Compounds: Another method includes the reduction of deuterated carbonyl compounds using reducing agents, leading to the formation of ethylene glycol-d6 as a product.
  • Direct Synthesis from Deuterated Precursors: Ethylene glycol-d6 can also be synthesized from deuterated precursors through various organic reactions involving alkylation or acylation .

Ethylene glycol-d6 has several applications across different fields:

  • Nuclear Magnetic Resonance Spectroscopy: Due to its unique isotopic labeling, it serves as a solvent or internal standard in NMR spectroscopy, aiding in structural elucidation of organic compounds.
  • Research in Drug Development: It is utilized in pharmacokinetic studies to trace metabolic pathways and understand drug interactions within biological systems.
  • Chemical Synthesis: Ethylene glycol-d6 is used as a reagent in organic synthesis for producing labeled compounds necessary for various research applications .

Several compounds are similar to ethylene glycol-d6, each with unique properties:

CompoundChemical FormulaNotable Characteristics
Ethylene GlycolC2H6O2C_2H_6O_2Commonly used antifreeze; less expensive than deuterated forms.
Propylene GlycolC3H8O2C_3H_8O_2Used as a food additive and in pharmaceuticals; lower toxicity than ethylene glycol.
Diethylene GlycolC4H10O3C_4H_{10}O_3Used as a solvent; has higher boiling point than ethylene glycol.
GlycerolC3H8O3C_3H_8O_3A triol used in food and pharmaceuticals; has different functional properties compared to diols.
EthanolC2H5OHC_2H_5OHA simple alcohol used widely as a solvent and recreational beverage; different chemical behavior compared to glycols.

Ethylene glycol-d6's uniqueness lies in its isotopic labeling, which allows for specific applications in analytical chemistry that are not possible with non-deuterated forms. The kinetic isotope effect observed with deuterated compounds provides insights into reaction mechanisms that are crucial for advanced research .

XLogP3

-1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15054-86-1

Wikipedia

(1,1,2,2-2H4)Ethane-1,2-(2H2)diol

Dates

Modify: 2023-08-15

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